molecular formula C18H14O3 B3994614 furan-2-ylmethyl (E)-3-naphthalen-2-ylprop-2-enoate

furan-2-ylmethyl (E)-3-naphthalen-2-ylprop-2-enoate

Cat. No.: B3994614
M. Wt: 278.3 g/mol
InChI Key: WSFZKGKOHAGZLI-CSKARUKUSA-N
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Description

Furan-2-ylmethyl (E)-3-naphthalen-2-ylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring and a naphthalene ring connected through a prop-2-enoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-ylmethyl (E)-3-naphthalen-2-ylprop-2-enoate typically involves the esterification of furan-2-ylmethanol with (E)-3-naphthalen-2-ylprop-2-enoic acid. The reaction can be carried out under mild conditions using coupling reagents such as DMT/NMM/TsO− or EDC in the presence of a suitable solvent . Microwave-assisted synthesis has also been reported to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl (E)-3-naphthalen-2-ylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the ester group can produce furan-2-ylmethanol derivatives .

Scientific Research Applications

Chemistry

In chemistry, furan-2-ylmethyl (E)-3-naphthalen-2-ylprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. The presence of both furan and naphthalene rings contributes to its biological activity .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic applications. For example, furan derivatives have shown promise as antibacterial and antifungal agents .

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-ylmethyl (E)-3-naphthalen-2-ylprop-2-enoate is unique due to the presence of both furan and naphthalene rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of applications compared to similar compounds that contain only one type of ring .

Properties

IUPAC Name

furan-2-ylmethyl (E)-3-naphthalen-2-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-18(21-13-17-6-3-11-20-17)10-8-14-7-9-15-4-1-2-5-16(15)12-14/h1-12H,13H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZKGKOHAGZLI-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)OCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)OCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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